Butyloctyl salicylate

Description

The exact mass of the compound Butyloctyl salicylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Butyloctyl salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyloctyl salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

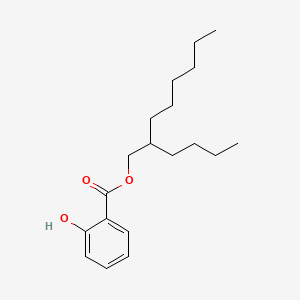

Structure

3D Structure

Properties

IUPAC Name |

2-butyloctyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVOIAOPRGNENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940549 | |

| Record name | 2-Butyloctyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190085-41-7 | |

| Record name | Butyloctyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190085-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyloctyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190085417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyloctyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzoic acid 2-butyloctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 190085-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLOCTYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EH13UN8D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyloctyl salicylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid and 2-butyloctanol.[1] It is a multifunctional ingredient predominantly utilized in the cosmetic and personal care industries, particularly in sunscreen formulations.[2][3] Its primary functions include acting as a solvent for UV filters, an emollient to improve skin feel, and a photostabilizer to enhance the efficacy and longevity of sunscreen actives.[2] Chemically similar to octisalate (ethylhexyl salicylate), butyloctyl salicylate also possesses inherent UV-absorbing capabilities, contributing to the overall Sun Protection Factor (SPF) of a product, earning it the moniker of an "SPF booster".[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanisms of action.

Chemical Structure and Identification

Butyloctyl salicylate is the 2-butyloctyl ester of 2-hydroxybenzoic acid. The presence of a branched C12 alcohol moiety contributes to its favorable solvency and sensory characteristics.[2]

| Identifier | Value |

| IUPAC Name | 2-butyloctyl 2-hydroxybenzoate[5] |

| CAS Number | 190085-41-7[5] |

| Molecular Formula | C₁₉H₃₀O₃[1] |

| Canonical SMILES | CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O[5] |

| InChI | InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3[5] |

| InChIKey | CZVOIAOPRGNENY-UHFFFAOYSA-N[5] |

Physicochemical and Spectroscopic Properties

Butyloctyl salicylate is a clear to slightly yellow, low-viscosity liquid with a faint characteristic odor.[1] It is oil-soluble and insoluble in water.[1][3]

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 306.44 g/mol | [5] |

| Boiling Point | 392.4 °C | [1] |

| Density | 1.05 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.507 | [6] |

| Freezing Point | < -25 °C | |

| Solubility | Insoluble in water; soluble in oils and organic solvents. | [1][3] |

Spectroscopic Data

Mechanism of Action

The primary mechanisms of action for butyloctyl salicylate in dermatological and cosmetic formulations are its function as a solvent and its role in photoprotection.

Solubilization and Emollience

As a low-viscosity liquid with high polarity, butyloctyl salicylate is an effective solvent for many crystalline UV filters, such as oxybenzone (B1678072) and avobenzone.[2] This solubilizing action is crucial for maintaining the stability of the formulation and ensuring a uniform application on the skin. Its emollient properties impart a pleasant, non-greasy, and silky feel to topical products, enhancing their cosmetic elegance and user compliance.[1]

Photostabilization and SPF Boosting

Butyloctyl salicylate significantly enhances the performance of sunscreen products through photoprotective mechanisms. It helps to stabilize notoriously photolabile UV absorbers like avobenzone.[6] The mechanism involves the quenching of the excited triplet state of the UV filter, returning it to its ground state before it can undergo photodegradation or generate reactive oxygen species (ROS).[7] Butyloctyl salicylate achieves this by modifying the electronic environment of the UV filter molecules, allowing for a more effective return to the ground state.[7] This photostabilization, combined with its own inherent ability to absorb UVB and some UVA radiation, results in a boost to the overall SPF and PFA (Protection Factor UVA) of the final product.[8]

Caption: Photostabilization of a UV filter by butyloctyl salicylate.

Experimental Protocols

Synthesis of Butyloctyl Salicylate

Butyloctyl salicylate is synthesized via an esterification reaction between salicylic acid and 2-butyloctanol.[1][6] A general laboratory-scale procedure is outlined below.

Materials:

-

Salicylic acid

-

2-Butyloctanol (in excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Alkaline solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) for neutralization

-

Activated clay, acidic clay, or activated carbon for purification

-

Anhydrous sodium sulfate (B86663) for drying

-

Organic solvent (e.g., toluene) for azeotropic removal of water

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Esterification: Salicylic acid and an excess of 2-butyloctanol are charged into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[9] An acid catalyst is added. The mixture is heated to reflux to drive the esterification, with the water generated being removed azeotropically.[1][6] The reaction is monitored (e.g., by titration to determine the acid value) until completion.[9]

-

Neutralization: After cooling, the reaction mixture is washed with an alkaline solution to remove any unreacted salicylic acid and the acid catalyst.[9] The aqueous layer is separated.

-

Purification: The organic layer is treated with an adsorbent like activated clay or carbon, stirred, and then filtered to remove color and other impurities.[9]

-

Isolation: The filtrate is then subjected to vacuum distillation to remove excess 2-butyloctanol and any other volatile impurities, yielding the purified butyloctyl salicylate.[9]

Caption: General workflow for the synthesis and purification of butyloctyl salicylate.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of butyloctyl salicylate in cosmetic formulations.[6]

Instrumentation & Conditions (General Example for Salicylates):

-

System: HPLC with UV detector.

-

Column: Reversed-phase C18 column.[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10][11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection in the range of 290-320 nm, where salicylates exhibit strong absorbance.[6]

-

Sample Preparation: For emulsion-based products, a sample can be diluted with a solvent like methanol, followed by centrifugation and filtration to remove insoluble components before injection.[6]

Safety and Toxicology

Butyloctyl salicylate has been evaluated for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.[5]

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral LD₅₀ | > 5000 mg/kg | Rat | [12][13] |

| Acute Dermal LD₅₀ | > 2000 mg/kg | Rat | [12] |

| Skin Irritation | Not a primary irritant, but potential for moderate irritation at 100% concentration. | Rabbit | [12][14] |

| Eye Irritation | Not an ocular irritant. | Rabbit | [14] |

| Genotoxicity | Not genotoxic in two studies. | N/A | [12] |

| Skin Sensitization | Not a skin sensitizer. | Guinea Pig | [12] |

Despite its favorable safety profile in cosmetic use, concerns have been raised regarding its environmental persistence, as it is not readily biodegradable and may accumulate in aquatic systems.[1][15]

Conclusion

Butyloctyl salicylate is a versatile and effective ingredient in modern skincare and sun care formulations. Its well-defined chemical structure and properties make it an excellent solvent and emollient. More significantly, its ability to photostabilize UV filters and boost SPF provides a tangible benefit for creating more effective and cosmetically elegant sun protection products. While generally considered safe for topical use, further research into its long-term environmental impact is warranted. This guide provides a foundational technical understanding for professionals engaged in the research and development of dermatological and cosmetic products.

References

- 1. specialchem.com [specialchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Butyloctyl Salicylate - Descrizione [tiiips.com]

- 4. mindbodygreen.com [mindbodygreen.com]

- 5. Butyloctyl Salicylate | C19H30O3 | CID 18319150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyloctyl salicylate | 190085-41-7 | Benchchem [benchchem.com]

- 7. hallstarbeauty.com [hallstarbeauty.com]

- 8. atamankimya.com [atamankimya.com]

- 9. KR20240097089A - Method for producing high-purity butyloctyl salicylate - Google Patents [patents.google.com]

- 10. Butyl salicylate | SIELC Technologies [sielc.com]

- 11. Separation of Butyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. tga.gov.au [tga.gov.au]

- 13. cir-safety.org [cir-safety.org]

- 14. researchgate.net [researchgate.net]

- 15. meadowandbark.com [meadowandbark.com]

An In-depth Technical Guide to the Synthesis of Butyloctyl Salicylate from Salicylic Acid and 2-Butyloctyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butyloctyl salicylate (B1505791), an ester of significant interest in the pharmaceutical and cosmetic industries. The primary synthesis route detailed is the Fischer-Speier esterification of salicylic (B10762653) acid with 2-butyloctyl alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and methods for characterization. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding. This guide is intended for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Butyloctyl salicylate, also known as 2-butyloctyl salicylate, is the ester formed from the condensation of salicylic acid and 2-butyloctyl alcohol. It finds applications as a solvent, emollient, and skin-conditioning agent in various formulations. The synthesis of butyloctyl salicylate is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[1] To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the products.[1] This is typically accomplished by using an excess of one of the reactants or by the removal of water as it is formed.[1]

Reaction Mechanism and Synthesis Pathway

The synthesis of butyloctyl salicylate proceeds via the Fischer-Speier esterification mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-butyloctyl alcohol then attacks this activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, butyloctyl salicylate.

Caption: Reaction pathway for the synthesis of butyloctyl salicylate.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

| Property | Salicylic Acid | 2-Butyloctyl Alcohol | Butyloctyl Salicylate |

| Molecular Formula | C₇H₆O₃ | C₁₂H₂₆O | C₁₉H₃₀O₃ |

| Molar Mass ( g/mol ) | 138.12 | 186.34 | 306.44 |

| Appearance | White crystalline solid | Colorless liquid | Clear, colorless to pale yellow liquid |

| Boiling Point (°C) | 211 | 248-250 | ~277-278[2] |

| Melting Point (°C) | 158-161 | - | Liquid at room temperature |

| Density (g/mL) | 1.44 | 0.83 | ~1.05 at 25°C[2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in oils and organic solvents[3] |

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of butyloctyl salicylate, based on established Fischer esterification principles and a patented manufacturing process.

Materials and Equipment

-

Salicylic Acid

-

2-Butyloctyl Alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Activated clay, acidic clay, or activated carbon

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (e.g., 5 L for the given scale)

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Synthesis Procedure

A detailed workflow for the synthesis and purification of butyloctyl salicylate is presented below.

Caption: Experimental workflow for butyloctyl salicylate synthesis.

Step-by-Step Instructions:

-

Reaction Setup: In a 5 L four-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add 1.3 kg (9.41 mol) of salicylic acid, 2.1 kg (11.29 mol) of 2-butyloctyl alcohol, and 13 g of p-toluenesulfonic acid monohydrate. The use of an excess of the alcohol helps to drive the reaction towards the product.

-

Esterification: Heat the mixture to 140°C with constant stirring. The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is 3 mg KOH/g or less.

-

Cooling: Once the reaction is complete, cool the mixture to 80°C.

-

Neutralization: To remove unreacted salicylic acid and the acid catalyst, add a 5% aqueous solution of sodium hydroxide at 80°C and stir for 1 hour.

-

Work-up: Allow the mixture to stand and separate into two layers. Remove the lower aqueous layer. Wash the organic layer with water until the pH is neutral.

-

Purification with Adsorbents: To the washed organic layer, add one or more of the following: activated clay, acidic clay, or activated carbon. Stir the mixture at a temperature between 40°C and 90°C. This step helps to improve the color and odor of the final product.

-

Filtration: Filter the mixture to remove the adsorbent materials.

-

Vacuum Distillation: Dehydrate the filtrate under vacuum (e.g., 20-50 torr at 110°C) until the water content is below 0.1%. Subsequently, perform a vacuum distillation at a pressure of 0-5 torr, gradually increasing the temperature to 170°C, to remove any remaining 2-butyloctyl alcohol and to purify the butyloctyl salicylate. The final product is collected as the distillate.

Characterization

The synthesized butyloctyl salicylate should be characterized to confirm its identity and purity. While experimental spectra for butyloctyl salicylate are not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar salicylate esters and the known principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, typically in the range of 6.8-7.8 ppm. The protons of the butyloctyl chain will appear in the upfield region (approximately 0.8-1.7 ppm). A key signal will be the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-), which are expected to appear as a doublet around 4.2 ppm. The phenolic hydroxyl proton (-OH) will likely be a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 170 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) is expected around 65-70 ppm, and the various carbons of the butyloctyl chain will appear in the upfield region (around 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of butyloctyl salicylate is expected to exhibit the following characteristic absorption bands:

-

A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group, typically in the range of 3100-3500 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.

-

A strong absorption band for the C=O stretch of the ester carbonyl group, expected around 1680-1720 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the ester linkage, typically appearing in the 1100-1300 cm⁻¹ range.

Yield and Purity

The yield of the synthesis can be optimized by carefully controlling the reaction conditions, such as the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The multi-step purification process, including neutralization, adsorbent treatment, and vacuum distillation, is crucial for obtaining high-purity butyloctyl salicylate with improved color and odor. The purity of the final product can be assessed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

The synthesis of butyloctyl salicylate from salicylic acid and 2-butyloctyl alcohol via Fischer-Speier esterification is a well-established and efficient method. This technical guide has provided a detailed protocol for its synthesis and purification, along with key physicochemical data and expected characterization parameters. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reproducible and high-purity synthesis of this important ester. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

Butyloctyl Salicylate: A Technical Deep Dive into its UV Absorption Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), a salicylic (B10762653) acid ester, is a multifunctional ingredient increasingly utilized in the formulation of sun care and cosmetic products. While not officially classified as a standalone active sunscreen ingredient by the U.S. Food and Drug Administration (FDA), its inherent ability to absorb ultraviolet (UV) radiation, particularly in the UVB range, makes it a significant contributor to the sun protection factor (SPF) of a formulation. This technical guide provides an in-depth analysis of the UV absorption spectrum of butyloctyl salicylate, detailed experimental protocols for its analysis, and an exploration of its role in photostability and formulation efficacy.

Butyloctyl salicylate serves multiple functions in cosmetic formulations. It acts as an effective solvent for solid UV filters, an emollient that provides a pleasant skin feel, and a photostabilizer, notably for the notoriously unstable UVA filter, avobenzone.[1][2] Its structural similarity to the approved UVB filter, octisalate (ethylhexyl salicylate), underpins its UV-absorbing capabilities.[3]

UV Absorption Profile

The UV absorption spectrum of butyloctyl salicylate is primarily concentrated in the UVB portion of the electromagnetic spectrum, with some absorption extending into the short-wave UVA region. Its UV absorbance profile is reported to be nearly identical to that of ethylhexyl salicylate.[1] The core UV-absorbing moiety, the salicylate group, is the same for both molecules.[4]

The primary absorption range for butyloctyl salicylate lies between 290 and 320 nanometers (nm).[1] This positions it as an effective filter for the UVB rays that are the primary cause of sunburn and a significant contributor to the risk of skin cancer.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Name | 2-Butyloctyl 2-hydroxybenzoate | |

| Molecular Formula | C₁₉H₃₀O₃ | [2] |

| Molecular Weight | 306.44 g/mol | [5] |

| Primary Absorption Range | 290 - 320 nm | [1] |

| Peak Absorbance (λmax) of Ethylhexyl Salicylate | 306 - 310 nm | [6][7] |

| UV Filter Classification | UVB and partial UVA absorber | [8] |

Experimental Protocol: UV-Vis Spectrophotometry

The following protocol outlines a detailed methodology for determining the UV absorption spectrum of butyloctyl salicylate using a UV-Visible (UV-Vis) spectrophotometer. This method is based on established principles for the analysis of oil-soluble organic compounds.

Materials and Equipment

-

Butyloctyl Salicylate (analytical standard)

-

Spectrophotometric grade solvent (e.g., ethanol, isopropanol, or hexane)

-

UV-Vis double-beam spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of butyloctyl salicylate and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution using the same solvent to prepare a series of standard solutions with decreasing concentrations. The concentration range should be selected to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumental Analysis

-

Instrument Warm-up: Allow the UV-Vis spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Wavelength Scan: Set the spectrophotometer to scan across the UV range, typically from 250 nm to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the sample preparation and place it in both the sample and reference beams to record a baseline (auto-zero).

-

Sample Measurement: Starting with the most dilute standard solution, rinse the sample cuvette with the solution, then fill it and place it in the sample beam. Record the absorbance spectrum. Repeat this process for all standard solutions, moving from the lowest to the highest concentration.

-

Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against the concentration of the standard solutions to generate a calibration curve. The linearity of this curve will confirm adherence to the Beer-Lambert law. The UV absorption spectrum of butyloctyl salicylate can then be accurately recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and experimental frameworks relevant to the analysis of butyloctyl salicylate.

References

- 1. Butyloctyl salicylate | 190085-41-7 | Benchchem [benchchem.com]

- 2. BUTYLOCTYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

- 3. 2-Ethylhexyl Salicylate: A Key Component in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 4. US20160011102A1 - Characterization of crude oil by ultraviolet visible spectroscopy - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ETHYLHEXYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

- 7. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

Solubility profile of Butyloctyl salicylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Butyloctyl Salicylate (B1505791), a multifunctional ester increasingly utilized in the cosmetic and pharmaceutical industries. This document outlines its solubility in various solvents, details experimental protocols for determining its solubility, and presents a logical workflow for this process.

Core Concepts and Significance

Butyloctyl Salicylate (CAS No. 190085-41-7) is the ester of salicylic (B10762653) acid and butyloctanol. Its utility in formulations stems from its excellent properties as a solvent, emollient, and carrier for active ingredients, particularly in sun care products where it can enhance SPF performance and photostability of UV filters.[1] A thorough understanding of its solubility profile is critical for formulators to ensure product stability, efficacy, and aesthetic appeal.

Solubility Data

Butyloctyl Salicylate is characterized by its lipophilic nature, rendering it insoluble in aqueous solutions but soluble in a wide range of oils and organic solvents. The following tables summarize both the qualitative and quantitative solubility of Butyloctyl Salicylate.

Qualitative Solubility

The following table provides a summary of solvents in which Butyloctyl Salicylate is known to be soluble or insoluble based on available technical data.

| Solvent Category | Solvent Name | Solubility |

| Polar Protic | Water | Insoluble |

| Glycerin | Insoluble | |

| Ethanol | Soluble | |

| Esters | Isopropyl Myristate | Soluble |

| Caprylic/Capric Triglyceride | Soluble | |

| C12-15 Alkyl Benzoate | Soluble | |

| Hydrocarbons | Mineral Oil | Soluble |

| Isododecane | Soluble | |

| Silicones | Cyclomethicone | Soluble |

| Dimethicone | Soluble |

Quantitative Solubility of Other Ingredients in Butyloctyl Salicylate

Butyloctyl Salicylate is an effective solvent for various cosmetic ingredients. The table below presents known solvency data.

| Solute | Concentration |

| Benzophenone-3 (Oxybenzone) | 16% (w/w) |

Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol (95%) | 25 | > 50 (Miscible) |

| Isopropyl Myristate | 25 | > 50 (Miscible) |

| Caprylic/Capric Triglyceride | 25 | > 50 (Miscible) |

| C12-15 Alkyl Benzoate | 25 | > 50 (Miscible) |

| Dimethicone (10 cSt) | 25 | ~ 20 |

| Isododecane | 25 | > 50 (Miscible) |

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for determining the solubility of Butyloctyl Salicylate in various organic solvents. This method is adapted from general principles of solubility testing for cosmetic esters.

Objective

To determine the saturation solubility of Butyloctyl Salicylate in a given solvent at a specified temperature.

Materials

-

Butyloctyl Salicylate (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Butyloctyl Salicylate to a series of glass vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

-

To ensure complete removal of undissolved Butyloctyl Salicylate, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

Carefully collect an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to prevent undissolved solute from affecting the concentration measurement.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Butyloctyl Salicylate of known concentrations in the solvent of interest.

-

Analytical Method:

-

HPLC-UV: Develop a suitable HPLC method. A reversed-phase C18 column is often appropriate for salicylate esters. The mobile phase could consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Detection can be performed using a UV detector at a wavelength where Butyloctyl Salicylate has significant absorbance (around 305 nm).

-

UV-Vis Spectrophotometry: If Butyloctyl Salicylate is the only absorbing species in the solution, a UV-Vis spectrophotometer can be used. Determine the wavelength of maximum absorbance (λmax) and create a calibration curve using the standard solutions.

-

-

Sample Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the chosen analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of Butyloctyl Salicylate in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of Butyloctyl Salicylate solubility.

Caption: Workflow for determining the solubility of Butyloctyl Salicylate.

References

In Vitro vs. In Vivo Studies of Butyloctyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791) is a synthetic ester of salicylic (B10762653) acid and butyloctanol, increasingly utilized in the cosmetic and pharmaceutical industries. Its primary functions include serving as a solvent for UV filters, an emollient, and a skin-conditioning agent.[1] Notably, it also possesses inherent UV absorption capabilities, particularly in the UVB range (290-320 nm), leading to its common application as an "SPF booster" in sunscreen formulations.[2][3][4] This guide provides a comprehensive technical overview of the available in vitro and in vivo scientific data on Butyloctyl Salicylate, focusing on its safety profile and potential mechanisms of action. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Data Presentation

The following tables summarize the key quantitative data from various toxicological and efficacy studies conducted on Butyloctyl Salicylate.

Table 1: Summary of In Vivo Toxicological Data for Butyloctyl Salicylate

| Study Type | Species | Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Rat | LD50 | > 5000 mg/kg | [5][6] |

| Acute Dermal Toxicity | Rat | LD50 | > 2000 mg/kg | [6][7] |

| Skin Irritation | Rabbit | PII | 2.12 (Slight to moderate irritant) | [5] |

| Eye Irritation | Rabbit | - | Minimal irritant | [5] |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer (B1316253) (Maximization test) | [6][7] |

| 28-Day Repeated Oral Toxicity | Rat | NOEL | 150 mg/kg/day | [5] |

PII: Primary Irritation Index; NOEL: No-Observed-Adverse-Effect Level

Table 2: Summary of In Vitro Toxicological and Efficacy Data for Butyloctyl Salicylate

| Study Type | System | Endpoint | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | Mutagenicity | Not mutagenic (up to 5000 µ g/plate with and without S9 activation) | |

| Chromosome Aberration Test | Human Lymphocytes | Clastogenicity | Not clastogenic (up to 2500 µ g/plate with and without S9 activation) | |

| Estrogenic Activity | Consensus Modeling | ER Binding Prediction | Predicted to be an active estrogenic compound | [5][8] |

| Metabolism | Human Liver S9 Fractions | Metabolite Formation | Hydrolyzed to salicylic acid at a low rate | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on established OECD guidelines and available study information.

In Vitro Studies

1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

-

Purpose: To assess the mutagenic potential of Butyloctyl Salicylate by detecting its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of Butyloctyl Salicylate (e.g., up to 5000 µ g/plate ), the bacterial tester strain, and either S9 mix or a sham mix are added to molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the solvent control. For Butyloctyl Salicylate, no mutagenic effect was observed.

-

2. In Vitro Mammalian Chromosome Aberration Test - Based on OECD Guideline 473

-

Purpose: To determine the potential of Butyloctyl Salicylate to induce structural chromosomal aberrations in cultured mammalian cells.

-

Methodology:

-

Cell System: Cultured human peripheral blood lymphocytes are a common choice.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of Butyloctyl Salicylate (e.g., 20 to 500 µ g/plate without S9, and 500 to 2500 µ g/plate with S9) for a short duration (e.g., 3-6 hours) or a continuous treatment for approximately 1.5 cell cycles.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations.

-

-

Data Analysis: The frequency of cells with structural aberrations is compared between treated and control cultures. Butyloctyl Salicylate was found to be not clastogenic in this assay.

-

In Vivo Studies

1. Acute Dermal Toxicity - Based on OECD Guideline 402

-

Purpose: To assess the acute toxic effects of a single dermal application of Butyloctyl Salicylate.

-

Methodology:

-

Species: Typically young adult rats.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the animals.

-

A single dose of undiluted Butyloctyl Salicylate (e.g., a limit dose of 2000 mg/kg body weight) is applied to the skin.

-

The application site is covered with a porous gauze dressing for 24 hours.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded periodically.

-

Data Analysis: The LD50 is calculated if necessary, though for Butyloctyl Salicylate, no deaths were observed at the limit dose.[6][7]

-

2. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

-

Purpose: To evaluate the potential of Butyloctyl Salicylate to induce skin sensitization.

-

Methodology:

-

Species: Young adult guinea pigs.

-

Induction Phase:

-

Intradermal Induction: Three pairs of intradermal injections are made into the shoulder region: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Topical Induction: One week after the injections, the test substance is applied topically under an occlusive patch for 48 hours to the same area.

-

-

Challenge Phase: Two weeks after topical induction, a non-irritating concentration of Butyloctyl Salicylate is applied under an occlusive patch for 24 hours to a naive area of the flank.

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group. Butyloctyl Salicylate did not produce sensitization in this test.[6][7]

-

Mandatory Visualization

Signaling Pathways

While direct studies on the anti-inflammatory signaling pathways of Butyloctyl Salicylate are limited, its structural relationship to salicylic acid suggests potential interactions with the NF-κB and cyclooxygenase (COX) pathways. The following diagrams illustrate these potential mechanisms. It is important to note that these are proposed pathways based on the known actions of salicylates and related compounds, and further research is needed to confirm these effects for Butyloctyl Salicylate specifically.

Caption: Potential inhibition of the NF-κB signaling pathway by Butyloctyl Salicylate.

Caption: Potential inhibition of Cyclooxygenase (COX) enzymes by Butyloctyl Salicylate.

Experimental Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a cosmetic ingredient like Butyloctyl Salicylate, integrating both in vitro and in vivo testing methodologies.

Caption: Generalized workflow for the safety assessment of Butyloctyl Salicylate.

Conclusion

The available in vitro and in vivo data indicate that Butyloctyl Salicylate has a low order of acute toxicity and is not a skin sensitizer. It is considered non-mutagenic and non-clastogenic based on in vitro genotoxicity assays. Mild to moderate skin irritation potential has been observed in animal studies. A No-Observed-Adverse-Effect Level (NOEL) has been established from a 28-day repeated oral toxicity study in rats.

Areas for further investigation include a more definitive characterization of its potential endocrine-disrupting activity, for which initial computational and some in vitro models suggest a weak estrogenic effect. Additionally, while its structural similarity to salicylic acid suggests potential anti-inflammatory activity via inhibition of the NF-κB and COX pathways, direct experimental evidence for Butyloctyl Salicylate is needed to substantiate these mechanisms.

This technical guide provides a consolidated resource for understanding the current toxicological and mechanistic profile of Butyloctyl Salicylate. Researchers and developers should consider this information in the context of their specific formulation and application to ensure safe and effective product development.

References

- 1. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meadowandbark.com [meadowandbark.com]

- 3. Butyloctyl salicylate | 190085-41-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Consensus Modeling for Prediction of Estrogenic Activity of Ingredients Commonly Used in Sunscreen Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Butyloctyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate (B1505791), the ester of salicylic (B10762653) acid and 2-butyloctanol, is a multifunctional ingredient predominantly used in sunscreen and other cosmetic formulations.[1][2] Its primary functions include acting as a solvent for UV filters, an emollient, and a skin-conditioning agent.[1] Notably, it also contributes to the photostabilization of other UV absorbers, particularly avobenzone.[3][4] Understanding the degradation pathways and potential byproducts of butyloctyl salicylate is crucial for assessing its stability, safety, and environmental impact. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of butyloctyl salicylate, supported by experimental protocols and data presented for scientific evaluation.

Core Degradation Pathways

The degradation of butyloctyl salicylate can be categorized into four primary pathways: hydrolysis, photodegradation, oxidation, and thermal degradation. These pathways can occur under various conditions during the formulation, storage, and use of products containing this ingredient.

Hydrolytic Degradation

Hydrolysis is the most well-documented degradation pathway for butyloctyl salicylate.[3] It involves the cleavage of the ester bond in the presence of water, yielding its constituent molecules: salicylic acid and 2-butyloctanol.[3] This reaction is the reverse of its synthesis via esterification.[3]

The rate of hydrolysis is significantly influenced by pH, with the reaction being accelerated in the presence of acids or bases.[3] Studies on analogous salicylate esters, such as butyl salicylate, have shown that hydrolysis in an alkaline medium follows second-order kinetics.[3]

Primary Hydrolysis Byproducts:

-

Salicylic Acid

-

2-Butyloctanol

Quantitative Data Summary

Due to the limited availability of specific quantitative data for butyloctyl salicylate degradation, the following table summarizes general findings and data from analogous compounds. Researchers are encouraged to perform specific stability studies on their formulations.

| Degradation Pathway | Stress Condition | Key Byproducts (Anticipated) | Degradation Rate/Extent (General) | Analytical Method | Reference |

| Hydrolysis | Acidic (e.g., 0.1 N HCl, reflux) | Salicylic Acid, 2-Butyloctanol | Moderate to High | HPLC, GC-MS | [3] |

| Basic (e.g., 0.1 N NaOH, reflux) | Salicylic Acid, 2-Butyloctanol | High (Second-order kinetics for analogues) | HPLC, GC-MS | [3] | |

| Photodegradation | UV Radiation (e.g., Xenon lamp) | Hydroxylated derivatives, Phenolic compounds, Ring-opening products | Varies with formulation and light intensity | LC-MS, GC-MS | [5] |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Hydroxylated derivatives (e.g., dihydroxybenzoic acids), Catechol | Dependent on oxidant concentration and temperature | LC-MS, HPLC | [5][6] |

| Thermal Degradation | High Temperature (e.g., >150°C) | Salicylic Acid, 2-Butyloctanol, Decarboxylation and rearrangement products | Dependent on temperature and duration | GC-MS, TGA | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the degradation of butyloctyl salicylate. These are generalized protocols and may require optimization for specific formulations.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9][10][11]

1. Acidic and Basic Hydrolysis:

-

Objective: To determine the susceptibility of butyloctyl salicylate to hydrolysis under acidic and basic conditions.

-

Procedure:

-

Prepare a solution of butyloctyl salicylate (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

For acidic hydrolysis, add an equal volume of 0.1 N hydrochloric acid.

-

For basic hydrolysis, add an equal volume of 0.1 N sodium hydroxide.

-

Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute with the mobile phase for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining butyloctyl salicylate and identify degradation products.

-

2. Oxidative Degradation:

-

Objective: To assess the stability of butyloctyl salicylate in the presence of an oxidizing agent.

-

Procedure:

-

Prepare a solution of butyloctyl salicylate (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

-

Withdraw samples at various time intervals.

-

Analyze the samples using HPLC or LC-MS to identify and quantify any degradation products.

-

3. Photolytic Degradation:

-

Objective: To evaluate the photostability of butyloctyl salicylate when exposed to UV light.

-

Procedure:

-

Prepare a solution of butyloctyl salicylate and place it in a photostable, transparent container.

-

Expose the sample to a light source that simulates sunlight (e.g., a Xenon lamp) with a controlled light intensity (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw samples at different time intervals.

-

Analyze the samples by HPLC to determine the extent of degradation and identify photoproducts.

-

4. Thermal Degradation:

-

Objective: To investigate the stability of butyloctyl salicylate at elevated temperatures.

-

Procedure:

-

Place a solid or liquid sample of butyloctyl salicylate in a controlled temperature oven.

-

Expose the sample to a high temperature (e.g., 10°C increments above the accelerated stability testing temperature) for a specific duration.

-

At various time points, remove the sample and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze using HPLC or GC-MS to identify thermal degradants.

-

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate and quantify butyloctyl salicylate from its potential degradation products.

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

-

Detection: UV detection at a wavelength where butyloctyl salicylate and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation Pathways and Experimental Workflows

Caption: Anticipated degradation pathways of butyloctyl salicylate.

Caption: General workflow for forced degradation studies.

Conclusion

The primary degradation pathway of butyloctyl salicylate is hydrolysis, which results in the formation of salicylic acid and 2-butyloctanol. While specific studies on the photodegradation, oxidative, and thermal degradation of butyloctyl salicylate are limited, it is anticipated that these pathways would lead to byproducts such as hydroxylated derivatives, phenolic compounds, and products of decarboxylation, based on the known degradation patterns of other salicylate compounds.

For a comprehensive understanding of the stability of butyloctyl salicylate within a specific formulation, it is imperative that researchers and drug development professionals conduct thorough forced degradation studies. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for such investigations. The resulting data will be critical for ensuring product quality, safety, and regulatory compliance.

References

- 1. Butyloctyl Salicylate (Explained + Products) [incidecoder.com]

- 2. specialchem.com [specialchem.com]

- 3. Butyloctyl salicylate | 190085-41-7 | Benchchem [benchchem.com]

- 4. hallstarbeauty.com [hallstarbeauty.com]

- 5. researchgate.net [researchgate.net]

- 6. A degradation product of the salicylic acid pathway triggers oxidative stress resulting in down-regulation of Bacillus subtilis biofilm formation on Arabidopsis thaliana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. rjptonline.org [rjptonline.org]

- 11. ijrpp.com [ijrpp.com]

Preclinical Toxicological Profile of Butyloctyl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Butyloctyl Salicylate. The information is compiled from various safety assessments and study reports to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

Butyloctyl Salicylate has undergone a battery of preclinical toxicity studies to assess its safety for use in various applications. These studies have evaluated its potential for acute and repeated dose toxicity, genotoxicity, skin and eye irritation, and skin sensitization. Overall, Butyloctyl Salicylate exhibits a low order of acute toxicity and is not considered to be a genotoxic or skin sensitizing agent. Mild to moderate skin irritation and minimal eye irritation have been observed at high concentrations. A No-Observed-Adverse-Effect Level (NOAEL) has been established from a 28-day repeated dose oral toxicity study in rats. Notably, there is a lack of specific long-term carcinogenicity and reproductive and developmental toxicity studies for Butyloctyl Salicylate; risk assessments for these endpoints often rely on data from the broader class of salicylates.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the key quantitative data from preclinical toxicological studies on Butyloctyl Salicylate.

Table 1: Acute Toxicity

| Study Type | Species | Route | Key Finding | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg bw | [1][2] |

| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg bw | [1] |

Table 2: Repeated Dose Toxicity

| Study Type | Species | Route | Duration | NOAEL | Key Findings at Higher Doses | Reference |

| Repeated Dose Oral Toxicity | Sprague-Dawley Rat | Oral (gavage) | 28 days | 150 mg/kg/day | Increased prothrombin and activated partial thromboplastin (B12709170) times at 1000 mg/kg/day. No macroscopic or microscopic pathological changes. | [1][3] |

Table 3: Local Tolerance

| Study Type | Species | Key Finding | Reference |

| Skin Irritation | Rabbit | Not a primary dermal irritant, but has the potential for moderate irritation at 100% concentration under occlusive conditions. | [1] |

| Eye Irritation | Rabbit | Minimal conjunctival irritation. | [1] |

Table 4: Sensitization

| Study Type | Species | Result | Reference |

| Skin Sensitization (Maximization Test) | Guinea Pig | Not a skin sensitizer. | [1][4] |

Table 5: Genotoxicity

| Study Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium & E. coli | With and Without | Non-mutagenic | [2] |

| In Vitro Chromosome Aberration | Human Lymphocytes | With and Without | Non-clastogenic | [2] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study

-

Guideline: OECD Guideline 423 (Acute Toxic Class Method).

-

Test System: Wistar rats (female).

-

Administration: Single oral administration by gavage.

-

Dose Levels: A starting dose of 300 mg/kg body weight was administered to a group of 3 female rats. As no mortality was observed, a subsequent group of 3 female rats received a dose of 2000 mg/kg body weight.

-

Vehicle: Corn oil.

-

Fasting: Animals were fasted for at least 16 hours prior to dosing.

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs were recorded several times on the day of administration and daily thereafter. Body weights were recorded shortly before administration and weekly thereafter. A gross necropsy was performed at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study

-

Guideline: Based on OECD Guideline 407.

-

Test System: Sprague-Dawley CD rats (5 per sex per group).

-

Administration: Daily oral gavage for 28 consecutive days.

-

Dose Levels: 15, 150, and 1000 mg/kg/day. A control group received the vehicle only.

-

Vehicle: Corn oil.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Evaluated at the end of the study. At the highest dose (1000 mg/kg/day), this included the assessment of prothrombin time and activated partial thromboplastin time.

-

Histopathology: Histological examination was performed on the control and high-dose groups at the termination of the study.[1]

-

Skin Irritation Study

-

Guideline: Federal Hazardous Substances Act (FHSA) methods.

-

Test System: Rabbits.

-

Test Substance Application: Undiluted Butyloctyl Salicylate was applied to the skin.

-

Observations: The application sites were evaluated for erythema and edema. A Primary Irritation Index (PII) was calculated. One study noted very slight to well-defined erythema and edema, with one animal exhibiting "blanched skin" and two having flaking skin, resulting in a PII of 2.12.[1]

Eye Irritation Study

-

Guideline: Federal Hazardous Substances Act (FHSA) methods.

-

Test System: Rabbits.

-

Test Substance Application: Butyloctyl Salicylate was instilled into the conjunctival sac of the eye.

-

Observations: The eyes were examined for conjunctival irritation, corneal opacity, and iritis at specified intervals after instillation. The study reported minimal conjunctival irritation in 3 out of 6 animals, with all eyes returning to normal by day 3.[1]

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

-

Guideline: Based on OECD Guideline 406.

-

Test System: Guinea pigs.

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (like Freund's Complete Adjuvant), to enhance the immune response.

-

Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the skin of both the test and control animals.

-

Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group. In a study on Butyloctyl Salicylate, no sensitization was observed.[1]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

-

Guideline: Based on OECD Guideline 471.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2uvrA).

-

Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strains, and, in the case of metabolic activation, a liver homogenate (S9 mix) are combined and plated on a minimal glucose agar (B569324) medium.

-

Dose Levels: A range of concentrations of Butyloctyl Salicylate are tested, typically up to 5000 µ g/plate .

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. Butyloctyl Salicylate was reported to be non-mutagenic in these assays.[2]

In Vitro Genotoxicity: Chromosome Aberration Test

-

Guideline: Based on OECD Guideline 473.

-

Test System: Cultured human peripheral blood lymphocytes.

-

Method: Lymphocyte cultures are treated with the test substance at various concentrations for a short duration. The cells are then cultured for a period to allow for cell division. A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then harvested, fixed, and stained, and the chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, exchanges).

-

Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.

-

Evaluation: The frequency of cells with chromosomal aberrations is determined and compared to concurrent negative and positive controls. Butyloctyl Salicylate was found to be non-clastogenic in this assay.[2]

Data Gaps

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies available for Butyloctyl Salicylate. The potential for such effects is often inferred from data on salicylic (B10762653) acid and other salicylates, which have been shown to cause reproductive and developmental toxicity in animals at high doses.[1] However, the relevance of these findings to Butyloctyl Salicylate, particularly at the exposure levels expected from its intended uses, requires careful consideration and may warrant further investigation if high systemic exposure is anticipated.

Carcinogenicity

No long-term carcinogenicity studies on Butyloctyl Salicylate have been identified. The genotoxicity profile of Butyloctyl Salicylate is negative, which provides some reassurance regarding its carcinogenic potential. Carcinogenicity data on a related substance, Methyl Salicylate, from a mouse skin-painting study and a mouse pulmonary tumor system were also negative.[4]

Visualizations

Experimental Workflow Diagrams

Conclusion

Based on the available preclinical data, Butyloctyl Salicylate demonstrates a favorable safety profile with respect to acute toxicity, repeated dose toxicity (at lower doses), genotoxicity, and skin sensitization. Mild to moderate skin and minimal eye irritation potential has been noted at high concentrations, indicating that formulation considerations are important. The primary data gaps in its toxicological profile are the absence of specific studies on carcinogenicity and reproductive and developmental toxicity. Risk assessments for these endpoints currently rely on data from the broader class of salicylates. This technical guide provides a foundational understanding of the preclinical toxicology of Butyloctyl Salicylate to aid in its safe handling and application in product development.

References

- 1. tga.gov.au [tga.gov.au]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Endocrine Disruption Potential of Butyloctyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctyl salicylate (B1505791), a common ingredient in sunscreens and other personal care products, has come under scrutiny for its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of Butyloctyl salicylate. While direct experimental data remains limited, this document synthesizes available computational predictions, regulatory concerns, and the toxicological profile of structurally similar compounds. Furthermore, it outlines the detailed experimental protocols for key in vitro and in vivo assays that are essential for a thorough assessment of its activity on the estrogenic, androgenic, and thyroid pathways. This guide serves as a critical resource for researchers and professionals in drug development and cosmetic science, highlighting the existing data gaps and providing a roadmap for future research to ensure consumer safety.

Introduction

Butyloctyl salicylate (CAS No. 190085-41-7) is a synthetic ester of salicylic (B10762653) acid and butyloctanol.[1][2] It is primarily used in cosmetic and personal care products as a solvent to dissolve and stabilize UV filters, an emollient to improve skin feel, and to a lesser extent, as a UV filter itself.[1][2] Its chemical structure is closely related to ethylhexyl salicylate (octisalate), a compound that has been flagged for potential weak estrogenic activity.[1] This structural similarity, coupled with its classification as a potential endocrine disruptor by some regulatory bodies, necessitates a thorough investigation of its endocrine-modulating properties.[3]

Current Evidence of Endocrine Disruption Potential

Computational Predictions

A 2016 study employing a consensus modeling approach predicted that Butyloctyl salicylate possesses estrogenic activity.[4] This in silico analysis provides a quantitative estimation of its potential to bind to the estrogen receptor.

Table 1: Computational Prediction of Estrogenic Activity of Butyloctyl Salicylate

| Parameter | Value | Reference |

| Prediction | + (Active) | [4] |

| Confidence | 0.827 | [4] |

| Predicted log(RBA) | -0.853 | [4] |

| Relative Binding Affinity (RBA) is in relation to estradiol (B170435), where the log(RBA) of estradiol is 2. |

Regulatory and Advisory Body Listings

The Danish Centre on Endocrine Disruptors has listed Butyloctyl salicylate as an endocrine disruptor.[3] Additionally, the National Toxicology Program (NTP) ToxCast (Toxicity Forecaster) has assigned it a score of 1.5-2.5, suggesting potential biological activity that warrants further investigation, although specific endocrine-related assay results are not detailed in the available literature.[3]

Concerns Based on Chemical Analogy

Butyloctyl salicylate is structurally similar to octisalate (ethylhexyl salicylate), another UV filter that has been the subject of investigations into its potential endocrine-disrupting effects. Studies on octisalate have suggested weak binding to estrogen receptors.[1] This similarity in chemical structure raises the possibility that Butyloctyl salicylate may exhibit a similar toxicological profile.

Recommended Experimental Protocols for Endocrine Disruption Assessment

To address the current data gaps, a comprehensive evaluation of Butyloctyl salicylate's endocrine disruption potential should be conducted using standardized and validated in vitro and in vivo assays. The following sections detail the recommended experimental protocols based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

In Vitro Assays

This assay determines the ability of a chemical to bind to and activate the estrogen receptor (ER), leading to the expression of a reporter gene.

-

Cell Line: A stable transgenic cell line expressing the human estrogen receptor alpha (hERα), such as the hERα-HeLa-9903 cell line, is recommended.

-

Experimental Procedure:

-

Cells are cultured in a medium free of estrogenic compounds.

-

Cells are then exposed to a range of concentrations of Butyloctyl salicylate, typically from 10⁻⁹ M to 10⁻³ M, along with a positive control (e.g., 17β-estradiol) and a vehicle control.

-

After an incubation period, cell lysis is performed, and the activity of the reporter gene product (e.g., luciferase) is measured.

-

-

Data Analysis: The response is measured as a fold induction over the vehicle control. A concentration-response curve is generated to determine the EC₅₀ (half-maximal effective concentration).

This assay assesses the potential of a chemical to act as an agonist or antagonist of the androgen receptor (AR).

-

Cell Line: A suitable cell line, such as the MDA-kb2 human breast cancer cell line, which endogenously expresses the androgen receptor and contains an androgen-responsive reporter gene, should be used.

-

Experimental Procedure:

-

Agonist Mode: Cells are exposed to various concentrations of Butyloctyl salicylate, a positive control (e.g., dihydrotestosterone, DHT), and a vehicle control.

-

Antagonist Mode: Cells are co-exposed to a fixed concentration of DHT and varying concentrations of Butyloctyl salicylate.

-

Following incubation, the reporter gene activity is measured.

-

-

Data Analysis: In agonist mode, the EC₅₀ is determined. In antagonist mode, the IC₅₀ (half-maximal inhibitory concentration) is calculated.

This assay evaluates the interaction of a chemical with the thyroid hormone receptor (TR).

-

Assay Principle: A competitive binding assay using a radiolabeled thyroid hormone (e.g., ¹²⁵I-T₃) and a source of thyroid hormone receptors (e.g., from rat liver nuclei) can be employed. Alternatively, a reporter gene assay in a cell line expressing the thyroid hormone receptor can be used.

-

Experimental Procedure (Binding Assay):

-

Thyroid hormone receptors are incubated with a fixed concentration of radiolabeled T₃ and varying concentrations of Butyloctyl salicylate.

-

The receptor-bound and free radiolabeled hormone are separated.

-

The amount of bound radioactivity is measured.

-

-

Data Analysis: The IC₅₀ value is determined from a competition curve.

In Vivo Assays

This assay is a well-established in vivo screening test for estrogenic activity.

-

Animal Model: Immature or ovariectomized adult female rats or mice.

-

Experimental Procedure:

-

Animals are administered Butyloctyl salicylate daily for three consecutive days via oral gavage or subcutaneous injection at multiple dose levels.

-

A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.

-

On the fourth day, the animals are euthanized, and the uterus is excised and weighed (wet and blotted weight).

-

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

This assay is used to identify substances with androgenic or anti-androgenic activity.

-

Animal Model: Peripubertal castrated male rats.

-

Experimental Procedure:

-

Androgenic Activity: Animals are treated with Butyloctyl salicylate for 10 consecutive days.

-

Anti-androgenic Activity: Animals are co-treated with testosterone (B1683101) propionate (B1217596) and Butyloctyl salicylate for 10 consecutive days.

-

A positive control (e.g., testosterone propionate for androgenicity; flutamide (B1673489) for anti-androgenicity) and a vehicle control are included.

-

After the treatment period, five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are excised and weighed.

-

-

Data Analysis: A statistically significant change in the weight of these tissues indicates androgenic or anti-androgenic activity.

Visualizing Pathways and Workflows